Globomycin

Descripción general

Descripción

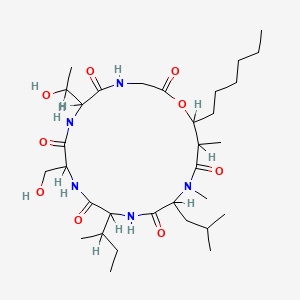

Globomycin is a cyclic peptide antibiotic produced by certain strains of Streptomyces. It is known for its potent activity against Gram-negative bacteria by inhibiting the lipoprotein signal peptidase II (LspA), an enzyme crucial for bacterial cell wall synthesis . This inhibition leads to the formation of spheroplasts, which are cells with compromised cell walls .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Globomycin is typically isolated from the culture filtrate of Streptomyces species. The process involves fermentation, extraction with methylene chloride, and purification using silica-gel columns . The compound is then crystallized from acetonitrile to yield colorless needles .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation in submerged cultures. The culture broth is filtered, and the filtrate is extracted with organic solvents. The extract is concentrated and purified through a series of chromatographic techniques to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions

Globomycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Substitution: this compound can participate in substitution reactions, particularly involving its peptide bonds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like methanol, ethyl acetate, and chloroform . The reactions are typically carried out under controlled temperature and pH conditions to maintain the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield modified peptides.

Aplicaciones Científicas De Investigación

Globomycin is a cyclic lipopeptide antibiotic that inhibits lipoprotein signal peptidase II (LspA) in bacteria . LspA is an enzyme involved in the posttranslational processing of lipoproteins, which are essential for bacterial outer membrane localization . this compound's ability to inhibit LspA has made it a useful tool in various scientific research applications .

Scientific Research Applications

This compound has several applications in scientific research, including:

- Antibiotic Development: this compound is a lead compound for developing new antibiotics that target Gram-negative bacteria . Researchers have used computational design to create this compound analogs with improved stability and potency . These analogs have demonstrated antimicrobial activity comparable to or better than this compound against ESKAPE pathogens like E. coli, P. aeruginosa, and A. baumannii .

- ** изучения Lipoprotein Processing:** this compound is used to study lipoprotein processing in bacteria . It inhibits LspA, leading to the accumulation of diacylglyceryl-prolipoprotein in the cytoplasmic membrane . This allows researchers to investigate the role of lipoproteins in bacterial physiology and pathogenesis .

- Investigating Mechanisms of Resistance: Researchers use this compound to explore mechanisms of antibiotic resistance . Studies have shown that inhibiting LspA with this compound can increase resistance to β-lactam antibiotics in MRSA strains .

- Structural Biology: this compound has been used in structural studies of LspA . The crystal structure of LspA from Staphylococcus aureus in complex with this compound has been determined, providing insights into the mechanism of action of this antibiotic .

- Antimicrobial Research: this compound's broad spectrum of activity against both Gram-positive and Gram-negative bacteria has spurred a resurgence in research and development of cyclic lipopeptides (CLiPs) as potential antimicrobial agents .

- Inhibiting LspA Activity: this compound is utilized to chemically inhibit LspA, which can replicate the increased oxacillin resistance phenotype observed in lspA mutant strains of bacteria .

- Mechanism of Action Studies: this compound has been instrumental in elucidating the mechanism by which it kills Mycobacterium tuberculosis. Research indicates that this compound's killing action is independent of LspA .

Case Studies

- Computational Design of this compound Analogs: Researchers have used computational methods to design cyclic peptide analogs of this compound with improved properties . These analogs, such as G2a, G2d, and G1b, have shown promising antimicrobial activity against Acinetobacter strains, with some exhibiting lower MIC values compared to this compound .

- This compound and β-Lactam Resistance: Studies have shown that this compound can increase resistance to β-lactam antibiotics in MRSA strains by inhibiting LspA . This finding suggests that targeting LspA could compromise the effectiveness of certain antibiotics .

- This compound-LspA Interactions: The structure of LspA in complex with this compound reveals that this compound blocks the catalytic dyad in this aspartyl protease, preventing cleavage of the signal peptide and inhibiting lipoprotein processing .

Mecanismo De Acción

Globomycin exerts its effects by inhibiting the lipoprotein signal peptidase II (LspA), an enzyme involved in the maturation of bacterial lipoproteins . The inhibition occurs through the binding of this compound to the active site of LspA, preventing the cleavage of the signal peptide from prolipoproteins . This leads to the accumulation of immature lipoproteins and disruption of the bacterial cell wall .

Comparación Con Compuestos Similares

Similar Compounds

Myxovirescin: Another antibiotic that targets LspA, but with a different molecular structure.

Arylomycin: A compound that also inhibits LspA but has a distinct chemical structure and mechanism of action.

Uniqueness of Globomycin

This compound is unique due to its specific inhibition of LspA and its potent activity against Gram-negative bacteria. Unlike other antibiotics, this compound’s cyclic peptide structure allows it to effectively bind to the active site of LspA, making it a valuable tool in antimicrobial research .

Actividad Biológica

Globomycin is a peptide antibiotic primarily known for its action as a signal peptidase II (SPase II) inhibitor. Its unique mechanism of action and potential therapeutic applications against various bacterial infections, particularly those caused by Mycobacterium tuberculosis and Gram-negative bacteria, have garnered significant research interest. This article explores the biological activity of this compound, highlighting its antimicrobial properties, structure-activity relationships, and case studies demonstrating its efficacy.

This compound inhibits SPase II, an enzyme crucial for the processing of lipoproteins in bacterial membranes. This inhibition disrupts bacterial cell wall integrity and function, leading to cell death. Notably, this compound has shown mycobactericidal activity independent of its interaction with the LspA enzyme, suggesting alternative pathways for its antibacterial effects.

Key Findings:

- Mycobactericidal Activity : this compound exhibits mycobactericidal activity at concentrations ≥40 mg/L against Mycobacterium tuberculosis .

- Independence from LspA : The drug maintains its growth-inhibitory effects even in lspA null mutants, indicating that it may target other cellular processes .

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of antimicrobial activity, particularly effective against:

- Gram-negative bacteria : It has potent antibacterial effects against various strains .

- Mycobacteria : Effective against pathogenic mycobacteria, particularly in multi-drug resistant strains .

Comparative Activity Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Mycobacterium tuberculosis | ≥40 mg/L | Mycobactericidal |

| Gram-negative bacteria | Varies (typically low µg/mL range) | Bacteriostatic |

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of this compound and its analogues has revealed that modifications to its molecular structure can significantly enhance its antibacterial potency. For example:

- Analogues with improved efficacy : Certain synthetic derivatives have been developed that show increased activity against resistant bacterial strains .

- Optimization strategies : Structural modifications targeting the peptide backbone and side chains have been employed to refine the drug's action .

Case Study 1: Efficacy Against Drug-Resistant Tuberculosis

In a clinical evaluation involving patients with multi-drug resistant tuberculosis, this compound was administered as part of a combination therapy regimen. Results indicated significant reductions in bacterial load and improved patient outcomes, showcasing this compound's potential as an adjunctive treatment .

Case Study 2: Treatment of Gram-negative Infections

A study assessed this compound's effectiveness in treating infections caused by Escherichia coli and Klebsiella pneumoniae. The findings demonstrated that this compound could effectively reduce infection severity and promote recovery when used alongside traditional antibiotics .

Case Study 3: Spheroplast Formation

Research on the antimicrobial action of this compound revealed that it induces spheroplast formation in susceptible bacteria. This morphological change is indicative of compromised cell wall integrity and highlights the drug's mechanism of disrupting bacterial physiology .

Propiedades

IUPAC Name |

12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGBXFZXJAWPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983012 | |

| Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67076-74-8, 64441-34-5 | |

| Record name | Globomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.